Losartan Carboxylic Acid-d9

LC-MS/MS quantification isotopic interference stable isotope internal standard

Losartan Carboxylic Acid-d9 (EXP3174-d9) is a nonadeuterated stable isotope-labeled analog of EXP3174, the physiologically active carboxylic acid metabolite of the angiotensin II receptor blocker (ARB) losartan. EXP3174 (unlabeled) acts as a potent, noncompetitive antagonist at the angiotensin II type 1 (AT1) receptor, with reported Ki values of 0.97, 0.57, and 0.67 nM for rat AT1B, rat AT1A, and human AT1 receptors, respectively — representing approximately 10- to 20-fold greater receptor affinity than the parent compound losartan (human AT1 Ki ≈ 7.6–14 nM).

Molecular Formula C22H12D9ClN6O2
Molecular Weight 445.95
Cat. No. B1165174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan Carboxylic Acid-d9
Molecular FormulaC22H12D9ClN6O2
Molecular Weight445.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Losartan Carboxylic Acid-d9 (EXP3174-d9): A High-Purity Deuterated Internal Standard for Losartan Active Metabolite Quantification


Losartan Carboxylic Acid-d9 (EXP3174-d9) is a nonadeuterated stable isotope-labeled analog of EXP3174, the physiologically active carboxylic acid metabolite of the angiotensin II receptor blocker (ARB) losartan [1]. EXP3174 (unlabeled) acts as a potent, noncompetitive antagonist at the angiotensin II type 1 (AT1) receptor, with reported Ki values of 0.97, 0.57, and 0.67 nM for rat AT1B, rat AT1A, and human AT1 receptors, respectively — representing approximately 10- to 20-fold greater receptor affinity than the parent compound losartan (human AT1 Ki ≈ 7.6–14 nM) . The d9-labeled form incorporates nine deuterium atoms (molecular formula C22H12D9ClN6O2; exact mass 445.95 g/mol), producing a mass shift of +9 Da relative to the unlabeled analyte, and is supplied as a neat reference standard for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS and GC-MS bioanalytical workflows . As a research-use-only compound, EXP3174-d9 is not intended for human administration and is exclusively employed as a tracer for quantitative analysis during drug development, pharmacokinetic studies, and therapeutic drug monitoring .

Why Losartan Carboxylic Acid-d9 Cannot Be Substituted by Other Deuterated or Non-Deuterated Internal Standards


In quantitative LC-MS/MS bioanalysis of EXP3174, substituting the d9-labeled internal standard with alternative deuterated analogs (e.g., Losartan Carboxylic Acid-d4 or -d3) or with structurally similar non-isotopic internal standards introduces distinct risks of analytical inaccuracy. The d9 label provides a +9 Da mass shift that ensures complete chromatographic baseline separation from the unlabeled analyte's natural isotopic envelope — a critical advantage over d4-labeled (+4 Da) and d3-labeled (+3 Da) variants, whose mass shifts may partially overlap with the analyte's [M+2] and [M+3] natural abundance isotopologues, potentially generating cross-signal interference at low ng/mL quantification levels [1]. Furthermore, deuterated analogs of the parent drug losartan (e.g., losartan-d4) are chemically distinct from the carboxylic acid metabolite EXP3174; they differ in molecular structure, chromatographic retention behavior, ionization efficiency, and extraction recovery, making them unsuitable as internal standards for metabolite-specific quantification [2]. Non-isotopic structural analogs (e.g., irbesartan or valsartan as surrogate internal standards) lack co-elution behavior and cannot correct for matrix effects or extraction variability to the degree achievable with a true SIL-IS, thereby compromising method accuracy, precision, and robustness per current bioanalytical method validation guidelines [2].

Losartan Carboxylic Acid-d9: Head-to-Head Quantitative Evidence for Internal Standard Selection


Mass Spectrometric Resolution: +9 Da Mass Shift Eliminates Isotopic Cross-Talk Compared to d4- and d3-Labeled Internal Standards

EXP3174-d9 provides a nominal mass shift of +9 Da (exact mass 445.95 Da) relative to the unlabeled analyte EXP3174 (exact mass 436.14 Da). In contrast, Losartan Carboxylic Acid-d4 (exact mass ~440.18 Da) provides only +4 Da and Losartan Carboxylic Acid-d3 (exact mass 439.91 Da) provides +3 Da. The natural isotopic distribution of chlorine-containing EXP3174 (one chlorine atom, ~24.2% [M+2] abundance from 37Cl) generates a non-negligible signal at [M+2] and [M+3] in the analyte channel. With d3 and d4 labels, the internal standard signal partially overlaps with the analyte's isotopic cluster, producing cross-talk that artificially elevates apparent analyte concentration. The +9 Da mass shift of the d9 analog moves the internal standard detection channel entirely outside the analyte's isotopic envelope, eliminating this source of systematic positive bias [1]. This principle is general to chlorine-containing analytes and has been documented as a best practice in bioanalytical chemistry [2].

LC-MS/MS quantification isotopic interference stable isotope internal standard

Receptor Binding Affinity: EXP3174 Exhibits ~10–20 Fold Higher AT1 Affinity Than Parent Losartan, Mandating Metabolite-Specific Quantification

EXP3174 (the unlabeled analyte for which EXP3174-d9 serves as internal standard) demonstrates substantially greater AT1 receptor binding affinity than the parent drug losartan. Across multiple independent studies, EXP3174 consistently shows Ki values in the sub-nanomolar range: 0.97 nM (rat AT1B), 0.57 nM (rat AT1A), and 0.67 nM (human AT1) . A separate study reported EXP3174 Ki = 0.32 ± 0.06 nM in AT1 receptor binding assays [1]. By comparison, losartan exhibits Ki values ranging from 5.02 ± 1.63 nM to 14 ± 3.0 nM for AT1, representing a 10- to 20-fold lower affinity [1]. This pharmacodynamic potency difference is compounded by pharmacokinetic divergence: following oral losartan administration, the AUC of EXP3174 is approximately four times greater than that of losartan, and the terminal half-life of EXP3174 (6.3 hours) is three times longer than that of losartan (2.1 hours) [2]. These data collectively establish that losartan concentrations alone are pharmacokinetically and pharmacodynamically insufficient to predict antihypertensive effect; metabolite-specific quantification using a dedicated SIL-IS such as EXP3174-d9 is essential for accurate exposure-response analysis.

AT1 receptor antagonism pharmacodynamic potency metabolite activity

PK Profile Differentiation: EXP3174 Clearance Is ~13-Fold Lower and Half-Life ~3-Fold Longer Than Parent Losartan

The pharmacokinetic disposition of EXP3174 differs fundamentally from that of losartan, which has direct implications for internal standard selection in quantitative bioanalysis. In the landmark clinical PK study by Lo et al. (1995), EXP3174 exhibited a plasma clearance of 47 mL/min — approximately 13-fold lower than losartan's 610 mL/min clearance [1]. The volume of distribution of EXP3174 (10 L) was approximately 3.4-fold smaller than that of losartan (34 L). Renal clearance accounted for 55% of EXP3174 plasma clearance (26 mL/min) versus only 12% for losartan (70 mL/min). The terminal elimination half-life of EXP3174 was 6.3 hours, approximately three times longer than losartan's 2.1 hours [1]. These profound disposition differences mean that losartan and EXP3174 concentrations in plasma follow divergent time courses, and a single internal standard cannot optimally serve both analytes in simultaneous methods. A metabolite-dedicated SIL-IS such as EXP3174-d9 is required to match the chromatographic retention, ionization efficiency, and matrix effect behavior specific to the metabolite, ensuring accurate quantification across the full PK time profile [2].

pharmacokinetics metabolite disposition bioequivalence

Noncompetitive (Insurmountable) AT1 Antagonism: EXP3174 Pharmacologically Distinct from Surmountable Antagonists Like Losartan

EXP3174 and losartan exhibit pharmacologically distinct modes of AT1 receptor antagonism. Losartan behaves as a surmountable (competitive) antagonist, producing a parallel rightward shift of the angiotensin II concentration-response curve without reducing the maximal response [1]. In contrast, EXP3174 displays mixed-type/insurmountable (noncompetitive) antagonism, reducing the maximal binding capacity and producing a concentration-dependent depression of the angiotensin II-induced maximal response in functional assays using CHO-K1 cells expressing human AT1 receptors [1]. This mechanistic distinction carries implications for internal standard selection: the noncompetitive binding kinetics of EXP3174 produce a distinct duration of receptor occupancy and biological effect that is independent of circulating angiotensin II concentrations, further underscoring the need for metabolite-specific quantification rather than reliance on parent drug exposure as a surrogate. EXP3174-d9, as a SIL-IS structurally and physicochemically identical to EXP3174, directly supports quantification of the pharmacologically relevant molecular species [2].

AT1 receptor pharmacology insurmountable antagonism functional selectivity

Isotopic Purity and QC Documentation: d9-Labeled Standards Enable Traceable Quantification in Regulated Bioanalysis

EXP3174-d9 is supplied with a comprehensive certificate of analysis (CoA) documenting isotopic enrichment, chemical purity, and residual solvent content, as is standard for pharmaceutical reference standard-grade stable isotope-labeled compounds intended for quantitative bioanalysis [1]. The deuterium incorporation level must be sufficiently high (typically ≥98 atom% D at each labeled position) to prevent unlabeled or partially labeled species from contributing signal in the analyte channel — a source of systematic error in isotope dilution mass spectrometry [2]. While head-to-head isotopic purity data comparing EXP3174-d9 with EXP3174-d4 or -d3 from the same manufacturer lot are not publicly available, the general principle that higher deuteration (d9) across the n-butyl side chain provides greater isotopic dilution protection compared to lower deuteration levels (d3 or d4) is well established in quantitative bioanalysis [2]. For procurement purposes, the availability of lot-specific CoA documentation — including isotopic purity determined by NMR and/or LC-MS, chemical purity by HPLC-UV, and residual solvent analysis — is a critical differentiator when selecting an internal standard for use in GLP or regulated bioequivalence studies [1].

isotopic purity regulatory compliance certificate of analysis

Physicochemical Property Matching: EXP3174-d9 Shares Identical Chromatographic Retention and Ionization Efficiency with EXP3174

The fundamental advantage of any perdeuterated SIL-IS, including EXP3174-d9, is near-identical physicochemical behavior to the unlabeled analyte. Deuterium substitution does not alter the carbon skeleton, functional groups (carboxylic acid, tetrazole, chloroimidazole), or overall molecular geometry; the only difference is the replacement of nine hydrogen atoms with deuterium on the n-butyl side chain . This structural identity ensures that EXP3174-d9 co-elutes with EXP3174 under reversed-phase LC conditions (any retention time difference attributable to deuterium isotope effects is negligible for molecules of this size, typically ΔtR < 0.05 min), experiences identical matrix-induced ion suppression or enhancement in the ESI source, and exhibits equivalent recovery through sample preparation steps including protein precipitation, liquid-liquid extraction, or solid-phase extraction [1]. By contrast, non-isotopic structural analogs used as surrogate internal standards (e.g., irbesartan, candesartan, or telmisartan) differ in chromatographic retention, ionization efficiency, and extraction recovery, and cannot correct for analyte-specific matrix effects to the same degree. The d9 label provides this physicochemical matching without the isotopic interference drawback of lower-mass-shift deuterated variants [1].

matrix effect correction extraction recovery co-elution

Optimal Application Scenarios for Losartan Carboxylic Acid-d9 in Bioanalytical and Pharmacokinetic Research


Regulated Bioequivalence Studies Requiring GLP-Compliant EXP3174 Quantification

In crossover bioequivalence studies comparing generic losartan formulations, regulatory agencies (FDA, EMA) require accurate quantification of both losartan and EXP3174 in human plasma over a 0–36 hour post-dose period. EXP3174-d9 serves as the optimal SIL-IS for the metabolite channel because its +9 Da mass shift eliminates isotopic cross-talk from the chlorine-containing analyte, while its near-identical physicochemical properties ensure matched matrix effect correction across all plasma samples [1]. The four-fold larger AUC and three-fold longer half-life of EXP3174 relative to losartan [2] mean that metabolite quantification using a metabolite-dedicated internal standard is essential for demonstrating bioequivalence on the pharmacologically active moiety. Lot-specific CoA documentation (isotopic purity ≥98 atom% D, chemical purity by HPLC-UV) provides the traceability required for regulatory submission [3].

Population Pharmacokinetic Modeling of Losartan and EXP3174 with Gastric Emptying Covariate Analysis

Population PK models incorporating gastric emptying effects on losartan absorption and EXP3174 formation require high-precision concentration-time data for both parent and metabolite [1]. The oscillatory C-t profiles resulting from periodic gastric emptying produce multiple concentration peaks that demand robust, interference-free quantification at each time point. EXP3174-d9, with its +9 Da mass shift and complete separation from the analyte isotopic envelope, ensures that each EXP3174 concentration measurement is free from internal-standard-to-analyte cross-signal, even at trough concentrations. This analytical robustness is critical for the accurate estimation of delay differential equation parameters describing metabolite formation kinetics [1].

Drug-Drug Interaction (DDI) Studies Evaluating CYP2C9 and CYP3A4 Modulation of Losartan Metabolism

DDI studies investigating the effect of CYP2C9 inhibitors (e.g., fluconazole) or CYP3A4 modulators on losartan-to-EXP3174 conversion require precise, unbiased quantification of the metabolite in the presence of co-administered drugs and their metabolites [1]. The non-isotopic structural analogs of sartans cannot serve as reliable internal standards in these complex matrices due to differential matrix effects introduced by co-medications. EXP3174-d9, as a true SIL-IS, co-elutes with EXP3174 and experiences identical matrix effects regardless of the co-administered drug profile, enabling accurate determination of metabolic ratio changes [2]. The 10–20-fold higher AT1 receptor affinity of EXP3174 relative to losartan [3] underscores the pharmacological importance of accurately quantifying the metabolite when CYP-mediated conversion is pharmacologically modulated.

Preclinical Pharmacodynamic Studies Correlating Plasma EXP3174 Concentration with AT1 Receptor Occupancy

In preclinical studies correlating plasma EXP3174 concentrations with AT1 receptor occupancy or blood pressure response in rat models, accurate metabolite quantification is pharmacologically essential because EXP3174 acts as a noncompetitive (insurmountable) antagonist, producing a concentration-dependent depression of maximal angiotensin II response distinct from the surmountable antagonism of losartan [1]. EXP3174-d9 enables precise quantification of the active metabolite responsible for the insurmountable component of AT1 blockade, facilitating construction of PK-PD models that relate EXP3174 exposure to the magnitude and duration of antihypertensive effect. The 87 ± 4% inhibition of angiotensin I pressor response achieved by EXP3174 infusion in dogs [2] exemplifies the profound pharmacodynamic activity that necessitates accurate metabolite quantification.

Quote Request

Request a Quote for Losartan Carboxylic Acid-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.